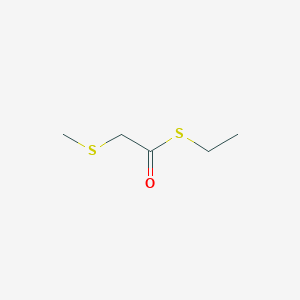

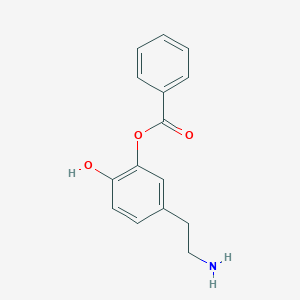

![molecular formula C8H6N2O B040063 Imidazo[1,2-a]pyridine-6-carbaldehyde CAS No. 116355-16-9](/img/structure/B40063.png)

Imidazo[1,2-a]pyridine-6-carbaldehyde

Vue d'ensemble

Description

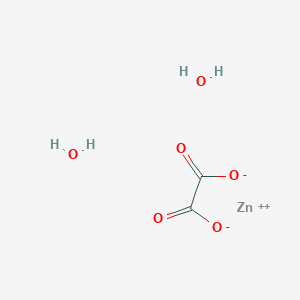

Imidazo[1,2-a]pyridine-6-carbaldehyde is a chemical compound with the empirical formula C8H6N2O and a molecular weight of 146.15 . It is a solid substance .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridine-6-carbaldehyde, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . An efficient one-pot five-component synthesis of novel imidazo[1,2-a]pyridine-6-carbohydrazides has also been reported .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They are an important class of fused nitrogen-bridged heterocyclic compounds .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridine-6-carbaldehyde is a solid substance . More detailed physical and chemical properties are not provided in the retrieved papers.Applications De Recherche Scientifique

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . For instance, a compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed improved potency against extracellular and intracellular Mtb .

Organic Synthesis

Imidazo[1,2-a]pyridine acts as a versatile scaffold in organic synthesis . Its unique chemical structure and varied biological activity make it a distinctive organic nitrogen-bridged heterocyclic compound .

Drug Development

Imidazo[1,2-a]pyridine derivatives are constantly being developed due to their intriguing chemical structure and varied biological activity . They have several uses in medicines .

Organometallics

Imidazo[1,2-a]pyridine derivatives are used in organometallics . Their unique chemical structure makes them suitable for various applications in this field .

Natural Products

Imidazo[1,2-a]pyridine derivatives are also found in natural products . Their unique chemical structure and varied biological activity make them a distinctive organic nitrogen-bridged heterocyclic compound .

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have great potential in several research areas, including materials science . They have been reported in different technological applications, such as optoelectronic devices .

Sensors

Imidazo[1,2-a]pyridine derivatives are used in sensors . Their unique chemical structure and optical behaviors make them suitable for this application .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,2-a]pyridine derivatives are used as emitters for confocal microscopy and imaging . Their unique chemical structure and optical behaviors make them suitable for this application .

Safety and Hazards

Orientations Futures

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines have been found to inhibit various tumor cell lines , suggesting that they may target proteins or pathways involved in cell proliferation.

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of applications of imidazo[1,2-a]pyridines in medicinal chemistry , it is likely that this compound affects multiple pathways

Result of Action

In vitro anticancer assays have shown that synthetic compounds related to Imidazo[1,2-a]pyridine-6-carbaldehyde exhibit submicromolar inhibitory activity against various tumor cell lines . This suggests that the compound’s action results in the inhibition of cell proliferation, potentially leading to the death of cancer cells.

Action Environment

The functionalization of imidazo[1,2-a]pyridines can be achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies suggest that the compound’s action could potentially be influenced by factors such as the presence of transition metals, oxygen levels, and light exposure.

Propriétés

IUPAC Name |

imidazo[1,2-a]pyridine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWYLKPRUHCLAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428180 | |

| Record name | Imidazo[1,2-a]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridine-6-carbaldehyde | |

CAS RN |

116355-16-9 | |

| Record name | Imidazo[1,2-a]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of the described method for synthesizing imidazo[1,2-a]pyridine-6-carbaldehyde?

A1: The research highlights a novel, catalyst-controlled approach to synthesizing imidazo[1,2-a]pyridine-6-carbaldehyde derivatives []. This method offers several benefits:

- Regiodivergent Synthesis: By choosing either [RhCp*Cl2]2 or Pd(OAc)2 as the catalyst, researchers can selectively produce either 5-arylnaphtho[1',2':4,5]imidazo[1,2-a]pyridine-6-carbaldehydes or 1,7-diarylimidazo[5,1,2-cd]indolizine-6-carbaldehydes, respectively []. This control over regioselectivity is crucial for accessing diverse chemical structures.

- Broad Substrate Scope: The reaction tolerates a variety of substituents on both the 2-arylimidazo[1,2-a]pyridine and cinnamaldehyde starting materials, increasing its applicability [].

- Functional Group Tolerance: The reaction proceeds smoothly in the presence of various functional groups, simplifying synthetic planning and reducing the need for protecting group strategies [].

- High Yielding: The reported yields for the annulated products are good, making this a practical synthetic approach [].

- Versatile Aldehyde Functionality: The aldehyde group in the synthesized compounds serves as a versatile handle for further chemical transformations, enabling the creation of diverse libraries of compounds [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

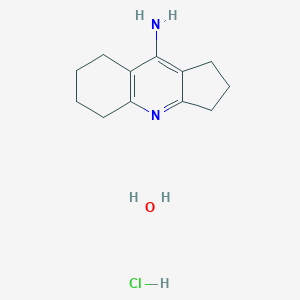

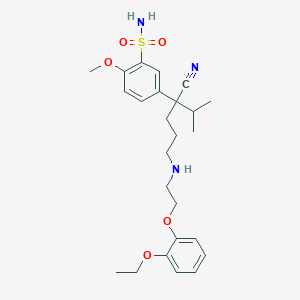

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)

![2-[2-(Bromomethyl)phenyl]ethanol](/img/structure/B40001.png)